5-Desmethylsinensetin

Beschreibung

Overview of Flavonoids as Natural Products in Scientific Inquiry

Flavonoids represent a vast and diverse group of natural substances characterized by a variable phenolic structure. nih.gov These low molecular weight polyphenolic compounds are secondary metabolites in plants, responsible for the vibrant colors seen in many flowers and fruits. nih.govresearchgate.net Found abundantly in fruits, vegetables, grains, bark, roots, stems, and flowers, as well as in beverages like tea and wine, flavonoids are a significant component of the human diet. nih.govnih.gov

Structurally, flavonoids share a common C6-C3-C6 backbone, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C). The various subclasses of flavonoids, which include flavones, flavonols, flavanones, isoflavones, chalcones, and anthocyanins, are distinguished by the structural variations within this C ring. nih.gov To date, over 8000 different flavonoids have been identified. nih.govresearchgate.net

In plants, flavonoids play crucial roles in defense mechanisms, offering protection against pathogens, insects, and ultraviolet radiation. researchgate.net Their widespread presence and array of biological activities have made them a subject of intense scientific inquiry. nih.gov Researchers are actively involved in the isolation, identification, and characterization of these compounds to understand their functions and potential applications. nih.gov The broad spectrum of health-promoting effects associated with flavonoids has led to their consideration in a variety of nutraceutical, pharmaceutical, and medicinal applications. nih.govnih.gov

Significance of Polymethoxylated Flavones in Phytochemistry

Within the broad class of flavonoids, flavones are a significant subgroup characterized by a double bond between positions 2 and 3 and a ketone group at position 4 of the C ring. nih.gov A specialized and important category within this subgroup is the polymethoxylated flavones (PMFs). PMFs are flavones that possess two or more methoxy (B1213986) groups (–OCH₃) on their basic flavone (B191248) skeleton. tandfonline.comnih.gov

This methoxylation imparts distinct chemical properties to PMFs, such as reduced polarity, which can influence their bioavailability. tandfonline.comnih.gov Unlike many other flavonoids that occur in plants as water-soluble glycosides, PMFs are often found as free aglycones. tandfonline.com

From a phytochemical perspective, PMFs are particularly characteristic of citrus fruits, especially in the peels of oranges and tangerines. nih.govtandfonline.com However, their occurrence is not limited to citrus; they are also found in other plant families, including Lamiaceae (mint family) and Asteraceae (sunflower family), where they are often produced in secretory tissues. researchgate.netsciopen.com The diversity in the number and position of methoxy groups creates a wide array of PMF structures. researchgate.net The unique structural and biological properties of PMFs have made them a focal point in phytochemical research, with studies exploring their roles in plant defense and their potential as lead molecules for drug development. researchgate.netnih.gov

| Compound Name | Common Natural Sources |

|---|---|

| Nobiletin | Citrus peels (e.g., tangerines, oranges). nih.govsciopen.com |

| Tangeretin (B192479) | Citrus peels (e.g., tangerines, oranges). nih.govsciopen.com |

| Sinensetin (B1680974) | Citrus peels (e.g., oranges). nih.govsciopen.com |

| Casticin | Vitex agnus-castus, Kaempferia parviflora. sciopen.com |

Historical Context and Emerging Research Focus on 5-Hydroxy-3',4',6,7-tetramethoxyflavone

5-Hydroxy-3',4',6,7-tetramethoxyflavone, also known by synonyms such as Eupatorin (B191229) in some contexts, is a specific polymethoxylated flavone that has garnered research interest. Its chemical structure is formally named 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one. nih.gov This compound has been isolated from a variety of plant species, indicating its distribution across different plant families.

Initial research involved the isolation and structural elucidation of this compound from various natural sources. It has been identified in plants used in traditional medicine, which has spurred further investigation into its properties. nih.gov For instance, it was isolated from the traditional Chinese medicine Laggera alata. nih.gov Subsequent studies have confirmed its presence in a range of other plants. nih.govnih.govbiocrick.comup.ac.za

The emerging research on 5-Hydroxy-3',4',6,7-tetramethoxyflavone is focused on characterizing its biological activities. A study evaluating a PMF isolated from Loxostylis alata, identified as 5-hydroxy-4',5',6,7-tetramethoxyflavone (an alternative nomenclature for the same structure), investigated its in vitro pharmacological properties, including its antioxidant potential. up.ac.za Research has also explored its interaction with cellular targets, such as the human delta opioid receptor. biocrick.com The continued identification of this compound from diverse botanical sources and the preliminary findings on its activities suggest an expanding area of phytochemical and pharmacological research.

| Plant Species | Family | Reference |

|---|---|---|

| Laggera alata | Asteraceae | nih.gov |

| Loxostylis alata | Anacardiaceae | up.ac.za |

| Artemisia annua (Sweet wormwood) | Asteraceae | nih.gov |

| Artemisia giraldii | Asteraceae | nih.gov |

| Laggera pterodonta | Asteraceae | nih.gov |

| Murraya exotica (Orange jasmine) | Rutaceae | biocrick.com |

| Otanthus maritimus (Cottonweed) | Asteraceae | nih.gov |

| Perovskia atriplicifolia (Russian sage) | Lamiaceae | biocrick.com |

Compound Nomenclature

| Compound Name |

|---|

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone |

| 5-hydroxy-6,7,3',4'-tetramethoxyflavone |

| Nobiletin |

| Tangeretin |

| Sinensetin |

| Casticin |

| Eupatorin |

| 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one |

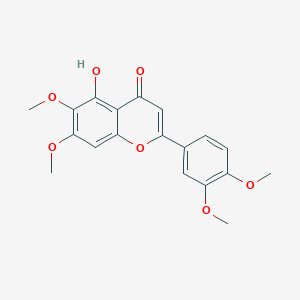

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSAPKRFOFQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176163 | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21763-80-4 | |

| Record name | 5-Hydroxy-6,7,3′,4′-tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21763-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021763804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3',4',6,7-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRF3C7FE9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Plant Sources and Botanical Distribution

This section details the specific plant genera and species that have been identified as natural sources of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Species from Laggera Genus (e.g., Laggera alata)

Laggera alata, a perennial herbaceous plant from the Asteraceae family, is a known source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone. This species, also referred to as winged-stem laggera, is native to the tropical regions of Africa and Asia, including countries like Nigeria, Cameroon, Ethiopia, China, and India. It is characterized by its winged stems and is traditionally used in folk medicine for various ailments.

The isolation of the compound from Laggera alata involves a multi-step process. The herbs of the plant are first extracted with 95% ethanol (B145695) at room temperature. The resulting crude extract is then suspended in distilled water and partitioned sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol. 5-Hydroxy-3',4',6,7-tetramethoxyflavone is isolated from the petroleum ether fraction through the use of silica (B1680970) gel column chromatography.

| Plant Source | Part Used | Isolation Methodology |

| Laggera alata | Herbs | Extraction with 95% ethanol, followed by partitioning with petroleum ether and purification via silica gel column chromatography. |

Species from Aglaia Genus (e.g., Aglaia edulis)

The compound 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been identified and isolated from Aglaia edulis, a plant belonging to the Meliaceae family. The genus Aglaia encompasses a variety of species that have been the subject of phytochemical investigation, revealing a rich profile of flavonoids and other bioactive compounds. While a specific, detailed methodology for the isolation of this particular flavone (B191248) from Aglaia edulis is not extensively documented in the provided results, general phytochemical studies on the genus involve extraction of plant parts, such as the bark, with solvents like methanol (B129727) or ethyl acetate, followed by chromatographic separation techniques to isolate individual compounds.

| Plant Source | Part Used | General Isolation Approach |

| Aglaia edulis | Not Specified | Extraction with organic solvents followed by chromatographic separation. |

Species from Artemisia Genus (e.g., Artemisia giraldii, Artemisia annua, Artemisia monosperma, Artemisia falcata)

The genus Artemisia (family Asteraceae) is a significant source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, with the compound being reported in several of its species. This diverse genus is distributed globally across temperate, cold-temperate, and subtropical regions of Europe and Asia.

Artemisia giraldii : The presence of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in this species has been reported.

Artemisia annua : Also known as sweet wormwood, this species is a well-documented source of the compound. General isolation procedures for flavonoids from A. annua involve boiling the dried aerial parts in water, followed by extraction of the concentrated filtrate with ethyl acetate and n-butanol. Subsequent separation is achieved using column chromatography.

Artemisia monosperma : This aromatic shrub, found in the deserts of the Middle East, Africa, and China, has been shown to contain 5-Hydroxy-3',4',6,7-tetramethoxyflavone. The isolation was achieved from a methanolic extract of the air-dried plant material using column chromatography and thin-layer chromatography.

Artemisia argyi : The compound has been isolated from the methanolic extracts of the aerial parts of this species.

Artemisia falcata : There is no specific information in the provided search results indicating the presence of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in Artemisia falcata.

| Plant Source | Part Used | Isolation Methodology |

| Artemisia giraldii | Not Specified | Not specified. |

| Artemisia annua | Aerial Parts | Boiling in water, extraction with ethyl acetate, and separation by column chromatography. |

| Artemisia monosperma | Whole Plant | Methanolic extraction followed by column and thin-layer chromatography. |

| Artemisia argyi | Aerial Parts | Methanolic extraction. |

Species from Scrophularia Genus (e.g., Scrophularia nodosa)

Scrophularia nodosa, commonly known as figwort, is a member of the Scrophulariaceae family and is another confirmed source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone. This plant grows in moist and cultivated waste ground. The compound was one of seven flavonoids isolated from the chloroform (B151607) fraction of a crude extract of the plant. The isolation process involved creating a crude extract which was then partitioned with several solvents including n-hexane, chloroform, ethyl acetate, and n-butanol, with the target compound being found in the chloroform fraction. The aerial parts of the plant are typically used for phytochemical analysis.

| Plant Source | Part Used | Isolation Methodology |

| Scrophularia nodosa | Aerial Parts | Crude extraction followed by fractionation with chloroform. |

Species from Callicarpa Genus (e.g., Callicarpa longissima)

The genus Callicarpa, known as beautyberry, has a rich history in traditional medicine, particularly in Asia, and is known to contain a variety of flavonoids. While 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been reported in the genus, specific documentation of its isolation from Callicarpa longissima is not detailed in the provided search results. Phytochemical studies on C. longissima have involved the extraction of leaves and stems with ethanol to isolate other compounds, suggesting a potential method for targeting this flavone.

| Plant Source | Part Used | General Isolation Approach |

| Callicarpa longissima | Leaves and Stems | Ethanol extraction is used for isolating other phytochemicals from this species. |

Species from Citrus Genus (e.g., Citrus aurantium var. amara)

The flowers of Citrus aurantium L. var. amara Engl., a member of the Rutaceae family, have been identified as a source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone. This plant is widespread in China. The isolation and identification of the compound were achieved using silica gel column chromatography and Sephadex LH-20.

| Plant Source | Part Used | Isolation Methodology |

| Citrus aurantium var. amara | Flowers | Separation using silica gel column and Sephadex LH-20 chromatography. |

Species from Achillea Genus (e.g., Achillea millefolium, Achillea nobilis)

The genus Achillea, commonly known as yarrow, is a recognized source of 5-hydroxy-3',4',6,7-tetramethoxyflavone. For instance, this compound has been isolated from Achillea tenuifolia, a species related to Achillea nobilis nih.gov. Research on Achillea millefolium has also documented the presence of this flavone researchgate.net. The isolation from Achillea tenuifolia involved a methanolic extract of the plant's aerial parts, which was then subjected to fractionation with solvents of varying polarities nih.gov. Further studies on Achillea species have utilized ethanol, ethyl acetate, and n-butanol for the extraction and fractionation of their flavonoid constituents nih.govresearchgate.netmdpi.com. Chloroform has also been employed in the fractionation of extracts from Achillea species mdpi.com.

Species from Kaempferia Genus (e.g., Kaempferia parviflora)

Kaempferia parviflora, also known as black ginger, is another botanical source of 5-hydroxy-3',4',6,7-tetramethoxyflavone. The rhizomes of this plant have been found to contain this compound. In one study, a methanolic extract of K. parviflora rhizomes was prepared, and subsequent fractionation of the n-hexane soluble part led to the isolation of the target flavone mdpi.com. Other research has utilized ethanol for the extraction of methoxyflavones from K. parviflora nih.govresearchgate.netmyfoodresearch.com. The fractionation of K. parviflora extracts has been carried out using chloroform tjnpr.orgikm.org.myugm.ac.id.

Other Identified Plant Genera (e.g., Otanthus maritimus, Vitex agnus-castus)

Beyond the Achillea and Kaempferia genera, 5-hydroxy-3',4',6,7-tetramethoxyflavone has been reported in Otanthus maritimus nih.gov. The compound has also been found in Vitex agnus-castus (chaste tree). The isolation from V. agnus-castus has been achieved from methanolic and ethanolic extracts of the fruits ijpras.comresearchgate.netijpsr.com. Subsequent fractionation of these extracts often involves solvents like chloroform and ethyl acetate to separate the complex mixture of phytochemicals researchgate.netnih.govresearchgate.net.

Extraction and Purification Techniques

The isolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone from its natural plant sources involves a multi-step process that begins with solvent extraction, followed by chromatographic purification.

Solvent Extraction Strategies (e.g., Ethanol, Petroleum Ether, Ethyl Acetate, N-Butanol, Chloroform, Methanol)

The initial step in isolating the target flavone is the extraction from the plant material using a suitable solvent. The choice of solvent is crucial and is based on the polarity of the target compound.

Methanol and Ethanol : These polar protic solvents are frequently used for the initial extraction of flavonoids. For example, a methanolic extract of Achillea tenuifolia was the starting point for the isolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone nih.gov. Similarly, methanolic extracts of Kaempferia parviflora and Vitex agnus-castus have been used mdpi.comijpras.com. Ethanol has also been widely employed for extracting flavonoids from Achillea, Kaempferia, and Vitex species nih.govmyfoodresearch.comresearchgate.netresearchgate.net.

Petroleum Ether : This non-polar solvent is sometimes used for defatting the plant material before the main extraction or for initial extraction of non-polar compounds.

Ethyl Acetate, N-Butanol, and Chloroform : These solvents of intermediate polarity are commonly used for the fractionation of the crude extract. After the initial extraction with a more polar solvent like methanol or ethanol, the resulting extract is often partitioned with these solvents to separate compounds based on their differential solubility. For instance, the methanolic extract of Achillea tenuifolia was fractionated using solvents of varying polarities to isolate the target flavone nih.gov. Ethyl acetate and n-butanol have been used for the fractionation of Achillea extracts nih.govresearchgate.net. Chloroform has been used for the fractionation of extracts from Kaempferia parviflora and Vitex agnus-castus tjnpr.orgugm.ac.idresearchgate.netresearchgate.net.

The following table summarizes the solvents used in the extraction and fractionation of 5-hydroxy-3',4',6,7-tetramethoxyflavone and related flavonoids from various plant sources.

| Solvent | Plant Genus | Purpose |

| Methanol | Achillea, Kaempferia, Vitex | Initial Extraction |

| Ethanol | Achillea, Kaempferia, Vitex | Initial Extraction |

| Petroleum Ether | Achillea | Defatting/Initial Extraction |

| Ethyl Acetate | Achillea, Vitex | Fractionation |

| N-Butanol | Achillea | Fractionation |

| Chloroform | Kaempferia, Vitex | Fractionation |

Chromatographic Separation Methods for Isolation

Following solvent extraction and fractionation, chromatographic techniques are essential for the purification of 5-hydroxy-3',4',6,7-tetramethoxyflavone from the complex mixture.

Silica gel column chromatography is a fundamental and widely used method for the isolation of flavonoids. The separation is based on the differential adsorption of the compounds onto the polar silica gel stationary phase.

In the isolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone from Achillea tenuifolia, the fractions obtained from solvent partitioning were subjected to column chromatography on silica gel nih.gov. Similarly, for the purification of methoxyflavones from Kaempferia parviflora, the residue from a methanolic extract was applied to a silica gel column nih.gov. The column was equilibrated with n-hexane, and separation was achieved using a mixture of n-hexane and acetone (B3395972) nih.gov. For the isolation of flavonoids from Vitex agnus-castus, the chloroform-soluble portion of an ethanolic extract was subjected to column chromatography on silica gel, with elution performed using mixtures of chloroform and methanol researchgate.net.

The mobile phase, a solvent or a mixture of solvents, is passed through the column to elute the compounds. A gradient of solvents with increasing polarity is often used to effectively separate the components. Common solvent systems for the silica gel chromatography of methoxyflavones include gradients of hexane-ethyl acetate or chloroform-methanol.

The following table provides examples of solvent systems used in the silica gel column chromatography for the separation of flavonoids.

| Stationary Phase | Mobile Phase System | Application |

| Silica Gel | Hexane-Acetone | Isolation of methoxyflavones from Kaempferia parviflora nih.gov |

| Silica Gel | Chloroform-Methanol mixtures | Isolation of flavonoids from Vitex agnus-castus researchgate.net |

| Silica Gel | Not specified | Isolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone from Achillea tenuifolia nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of flavonoids from complex plant extracts. mdpi.com Its high resolution and sensitivity make it ideal for analyzing polymethoxyflavones. researchgate.net For compounds like 5-Hydroxy-3',4',6,7-tetramethoxyflavone, which is found in Artemisia species, HPLC methods are well-established. researchgate.netnih.gov

Typically, reverse-phase (RP) HPLC is used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. mdpi.com The separation of flavonoids is achieved by gradually increasing the organic solvent concentration in the mobile phase (gradient elution). auctoresonline.org Detection is commonly performed using a Diode-Array Detector (DAD), which can acquire UV-Vis spectra for each peak, aiding in identification. researchgate.net For more definitive structural confirmation and to avoid false-positives, HPLC systems can be coupled with mass spectrometry (MS), a technique known as LC-MS. researchgate.netnih.gov

Research on flavonoids within the Artemisia genus provides relevant examples of HPLC conditions that are applicable for the analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Table 2: Exemplary HPLC Conditions for Flavonoid Analysis in Artemisia Species

| Parameter | Condition 1 (LC-MS Method) researchgate.net | Condition 2 (HPLC-DAD Method) nih.gov |

| Column | Zorbax SB-C18 (100 mm × 3.0 mm, 3.5 µm) | Information not specified |

| Mobile Phase | A: Acetonitrile (B52724); B: 0.1% Formic Acid in Water | A: Methanol; B: 0.2% Aqueous Phosphoric Acid |

| Gradient | 0-1 min: 30% A; 1-15 min: 30-50% A; 15-16 min: 50-90% A; 16-20 min: 90% A | Complex gradient over 85 minutes |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) | Diode-Array Detector (DAD) |

| Application | Analysis of methoxylated flavones in Artemisia species | Quantification of flavonoids in Artemisia annua |

Fast Centrifugal Partition Chromatography

Fast Centrifugal Partition Chromatography (FCPC), a form of Countercurrent Chromatography (CCC), is a liquid-liquid separation technique that operates without a solid stationary phase. rousselet-robatel.comwikipedia.org This method utilizes a biphasic solvent system, where a strong centrifugal force immobilizes the liquid stationary phase while the liquid mobile phase is pumped through it. wikipedia.org The separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases. rotachrom.com

The main advantages of FCPC over traditional solid-phase chromatography methods like HPLC or flash chromatography are the elimination of irreversible sample adsorption to a solid support, leading to 100% sample recovery and no denaturation of fragile molecules. rousselet-robatel.com This makes it particularly suitable for the preparative-scale isolation and purification of natural products, including flavonoids. rotachrom.comrsc.org The selection of an appropriate biphasic solvent system is critical for achieving successful separation, with the goal of obtaining ideal partition coefficient (K) values for the target compounds. nih.gov While FCPC has been successfully used to isolate various flavonoids, specific protocols detailing its application for the purification of 5-Hydroxy-3',4',6,7-tetramethoxyflavone are not prominently documented in available research. nih.gov However, the general principles make it a highly viable method for such purposes.

Radial Chromatography

Radial chromatography is a preparative chromatographic technique that is valued for its speed and efficiency in separating chemical mixtures. youtube.com In this method, the solvent and sample are applied to the center of a circular stationary phase, typically a silica gel plate. The mobile phase moves radially outwards via capillary action, separating the components of the mixture into concentric circular bands. youtube.com

Synthetic Approaches and Structural Modifications of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Chemical Synthesis Pathways

The chemical synthesis of flavones is a well-established field, with several classical methods being adapted for the creation of highly substituted derivatives like 5-hydroxy-3',4',6,7-tetramethoxyflavone. These pathways typically involve the construction of the core chromone (B188151) ring system from acyclic precursors.

The fundamental synthesis of the flavone (B191248) backbone can be achieved through several named reactions, which build the heterocyclic ring from substituted acetophenones and benzaldehyde (B42025) derivatives. Although the original synthesis of a related compound, 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, was reported from trimethoxyacetophenone, the classical methods provide a general framework for this process. nih.gov

Two of the most prominent methods for this de novo synthesis are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones. biomedres.us For the target compound, an appropriately substituted trimethoxyacetophenone would react with 3,4-dimethoxybenzoic anhydride in the presence of its sodium salt to yield the desired flavone structure.

Baker-Venkataraman Rearrangement: This is a widely used, two-step approach for synthesizing flavones and chromones. wikipedia.org The process begins with an o-hydroxyacetophenone which is first acylated. The resulting ester then undergoes an intramolecular acyl migration in the presence of a base (like potassium hydroxide (B78521) or sodium hydride) to form a 1,3-diketone intermediate. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This diketone is then cyclized under acidic conditions to yield the final flavone. wikipedia.org For the synthesis of 5-hydroxy-3',4',6,7-tetramethoxyflavone, this would involve the reaction of 2-hydroxy-4,5,6-trimethoxyacetophenone with a 3,4-dimethoxybenzoyl group. A modified Baker-Venkataraman rearrangement using a phase transfer catalyst has been shown to produce dibenzoylmethanes, key intermediates for flavone synthesis, in high yields. nih.govresearchgate.net

Table 1: Key De Novo Synthesis Reactions for Flavones

| Reaction Name | Precursors | Key Reagents | Intermediate | Product |

|---|---|---|---|---|

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Sodium salt of aromatic acid | - | Flavone |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Acyl chloride | Base (e.g., KOH, NaH), Acid | 1,3-Diketone | Flavone |

A prevalent and versatile method for synthesizing flavones involves the oxidative cyclization of chalcone (B49325) precursors. Chalcones (or 1,3-diaryl-2-propen-1-ones) are synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. The resulting 2'-hydroxychalcone (B22705) can then be cyclized to form the flavone ring.

The Algar-Flynn-Oyamada (AFO) reaction is a classic example of this pathway, where a 2'-hydroxychalcone is treated with alkaline hydrogen peroxide to undergo oxidative cyclization, forming a flavonol (a 3-hydroxyflavone). wikipedia.orgresearchgate.net While the AFO reaction typically yields flavonols, various modifications and other oxidative systems can be employed to produce flavones. For instance, using iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) is a common method to achieve the oxidative cyclization of 2'-hydroxychalcones directly to flavones. researchgate.netmdpi.com This method has been reported to give high yields of the flavone product. researchgate.net

The general steps are:

Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone (B8834) (e.g., 2'-hydroxy-3',4',6'-trimethoxyacetophenone) reacts with a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) in the presence of a base (like NaOH or KOH) to form the corresponding 2'-hydroxychalcone.

Oxidative Cyclization: The purified chalcone is then dissolved in a solvent like DMSO and treated with an oxidizing agent such as iodine. The reaction mixture is heated to facilitate the cyclization and formation of the flavone ring.

Regioselective Functionalization and Analog Synthesis

The synthesis of specific polymethoxyflavone isomers often requires regioselective manipulation of functional groups, particularly the hydroxyl and methoxy (B1213986) groups. A key strategy for producing 5-hydroxy-polymethoxyflavones is the regioselective demethylation of their more abundant permethoxylated counterparts.

For instance, 5-hydroxy-3',4',6,7-tetramethoxyflavone (5-desmethylsinensetin) can be synthesized from sinensetin (B1680974) (3',4',5,6,7-pentamethoxyflavone) through selective demethylation at the C5 position. nih.gov The hydroxyl group at C5 is chelated to the carbonyl group at C4, which makes the C5-methoxy group particularly susceptible to cleavage by Lewis acids. However, this process can be challenging as other methoxy groups may also be affected. mdpi.com

A patented process describes the treatment of a polymethoxyflavone-rich extract with a solution of hydrochloric acid (HCl) in a non-aqueous, non-acidic solvent to achieve regioselective demethylation at the C5 position. google.com This method has been used to produce a variety of 5-hydroxy-PMFs, including this compound, in high yields. google.com Studies have also shown that demethylation of PMFs can occur naturally through acid hydrolysis and enzyme-mediated catalysis during the drying of citrus peels. researchgate.net

The synthesis of analogs often involves using differently substituted precursors in the classical synthesis pathways or by further modifying the flavone core. For example, various derivatives of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) have been synthesized to explore their biological activities. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach offers significant advantages, including milder reaction conditions and superior regio- and stereoselectivity, which can simplify complex synthesis routes and reduce waste. nih.govnih.gov

While specific chemoenzymatic protocols for the complete synthesis of 5-hydroxy-3',4',6,7-tetramethoxyflavone are not yet widely established, biocatalysis offers powerful tools for the modification of flavonoid structures. academicjournals.org Enzymes can be used for:

Regioselective Acylation and Glycosylation: Lipases are often used to selectively add acyl groups to flavonoid hydroxyls, which can alter their solubility and bioavailability. academicjournals.org

Selective Hydroxylation or Demethylation: Oxidoreductases and other enzymes could potentially be engineered to perform site-specific hydroxylations or demethylations on the flavonoid scaffold. mdpi.com For example, research has shown that enzymes are involved in the demethylation of PMFs in citrus peels. researchgate.net

Halogenation: Newly discovered halogenases have shown the ability to chlorinate or brominate various flavonoids with high yields, creating novel analogs for biological screening. nih.gov

Prenylation: Prenyltransferases can be used to add prenyl groups to the flavonoid B-ring, a modification known to enhance biological activity. academicjournals.org

The development of chemoenzymatic strategies often involves screening microbial strains or purified enzymes for their ability to transform a precursor molecule. nih.govnih.gov

Production of 5-Hydroxy-Polymethoxyflavones

Given the low natural abundance of many hydroxylated PMFs, significant research has focused on biosynthetic production methods. These approaches leverage microbial cell factories to produce these valuable compounds in a more sustainable and scalable manner.

One innovative method involves the cultivation of a specific yeast strain, isolated from aged orange peel, for the biosynthesis of a variety of hydroxylated PMFs. rutgers.edu This fermentation-based process can be conducted in an aqueous solution and has demonstrated high production yields without the need for complex purification steps. This approach is particularly noted for its ability to generate OH-PMFs with hydroxyl substitutions at the C6 or C7 positions, which are technically challenging to produce through semi-synthetic methods. rutgers.edu

Another route of production is through the targeted transformation of readily available PMFs. As mentioned, enzyme-mediated demethylation occurs during the processing of citrus peels, and this natural process can be harnessed and optimized. researchgate.net By controlling conditions such as drying method (e.g., sun drying vs. vacuum-freeze drying), the enzymatic demethylation at the C5-position can be influenced, leading to an increased yield of 5-hydroxy-PMFs. researchgate.net

Table 2: Comparison of Production Methods for 5-Hydroxy-PMFs

| Production Method | Description | Key Advantages | Key Challenges |

|---|---|---|---|

| Chemical Synthesis | Multi-step synthesis from simple chemical precursors. | Well-established, versatile for analog creation. | Often requires harsh reagents, protecting groups, and can have low overall yields. |

| Regioselective Demethylation | Selective removal of the C5-methyl group from permethoxylated precursors. | Utilizes more abundant starting materials. | Achieving high regioselectivity can be difficult; potential for side products. |

| Microbial Biosynthesis | Fermentation using engineered or selected microbial strains (e.g., yeast). | Sustainable, high yield, environmentally friendly, can produce specific isomers. rutgers.edu | Requires optimization of strains and fermentation conditions. |

| Enzymatic Transformation | Use of isolated enzymes or natural processes (e.g., in citrus peels) to modify PMFs. | High selectivity, mild conditions. | Enzyme stability and cost can be limiting factors. |

Advanced Analytical Characterization of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. The following subsections describe the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy in the characterization of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H-NMR and ¹³C-NMR data provide the foundational information on the chemical environment of the hydrogen and carbon atoms, respectively. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone, the presence of four methoxy (B1213986) groups, a hydroxyl group, and aromatic protons can be identified. nih.govresearchgate.netbiocrick.com

Table 1: ¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR (100 MHz, CDCl₃) Data for 5-Hydroxy-3',4',6,7-tetramethoxyflavone

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

| 2 | 155.8 | - |

| 3 | 138.5 | - |

| 4 | 179.1 | - |

| 5 | 153.2 | - |

| 6 | 132.1 | 6.58 (s) |

| 7 | 158.8 | - |

| 8 | 90.2 | - |

| 9 | 152.4 | - |

| 10 | 106.2 | - |

| 1' | 123.9 | - |

| 2' | 111.2 | 7.54 (d, 2.0) |

| 3' | 149.2 | - |

| 4' | 151.3 | - |

| 5' | 111.5 | 6.98 (d, 8.4) |

| 6' | 120.2 | 7.69 (dd, 8.4, 2.0) |

| 5-OH | - | 12.5 (s) |

| 6-OCH₃ | 60.9 | 3.96 (s) |

| 7-OCH₃ | 56.4 | 4.00 (s) |

| 3'-OCH₃ | 56.1 | 3.95 (s) |

| 4'-OCH₃ | 56.0 | 3.94 (s) |

Data is compiled from various sources and may be subject to slight variations based on experimental conditions.

Two-dimensional NMR techniques further refine the structural assignment. COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, for instance, the correlation between H-5' and H-6'. HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, such as the correlation between the methoxy protons and their attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for confirming the conformation of the molecule. researchgate.net

Mass Spectrometry (MS, EIMS, HREIMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone (C₁₉H₁₈O₇), the calculated molecular weight is 358.34 g/mol . nih.govresearchgate.net

Electron Ionization Mass Spectrometry (EIMS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 358. researchgate.netphcogj.com High-Resolution Electron Ionization Mass Spectrometry (HREIMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in EIMS is characteristic of the flavonoid structure. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions and losses of small molecules like CO, CH₃, and H₂O. For polymethoxylated flavones, the fragmentation is often dominated by the loss of methyl radicals (CH₃) from the methoxy groups. researchgate.net

Table 2: Key Mass Spectrometry Data for 5-Hydroxy-3',4',6,7-tetramethoxyflavone

| Ion | m/z (relative intensity) | Description |

| [M]⁺ | 358 | Molecular Ion |

| [M-CH₃]⁺ | 343 | Loss of a methyl radical |

| [M-CO]⁺ | 330 | Loss of carbon monoxide |

| [M-CH₃-CO]⁺ | 315 | Sequential loss of methyl and CO |

| RDA fragment | 153 | Resulting from retro-Diels-Alder cleavage |

Fragmentation patterns can vary depending on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. The UV spectrum of a flavonoid typically consists of two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system.

For 5-Hydroxy-3',4',6,7-tetramethoxyflavone in methanol (B129727), the UV spectrum is expected to show characteristic absorption maxima. The addition of shift reagents, such as sodium methoxide (B1231860) (NaOMe), can cause a bathochromic (red) shift in Band I if a free hydroxyl group is present at position 3 or 4', or in Band II for hydroxyl groups at positions 5 or 7. A study on a related compound showed an absorption band at 278 nm, which shifted upon the addition of sodium methoxide, indicating the presence of a phenolic group. phcogj.com

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 5-Hydroxy-3',4',6,7-tetramethoxyflavone in Methanol

| Band | Wavelength Range (nm) |

| Band I | 320 - 350 |

| Band II | 270 - 290 |

Specific λₘₐₓ values can be influenced by the solvent and substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 5-Hydroxy-3',4',6,7-tetramethoxyflavone would display characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for 5-Hydroxy-3',4',6,7-tetramethoxyflavone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3400 - 3200 | Hydroxyl group |

| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 3000 - 2850 | Methyl C-H bonds |

| C=O stretch | 1650 - 1630 | Flavone (B191248) carbonyl group |

| C=C stretch (aromatic) | 1600 - 1450 | Aromatic ring |

| C-O stretch (ether) | 1275 - 1200 | Aryl-alkyl ether |

| C-O stretch (alcohol) | 1050 - 1000 | Phenolic C-O |

X-ray Crystallography for Precise Molecular Conformation Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. A study published in Acta Crystallographica Section E reported the crystal structure of a compound identified as 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, which corresponds to an isomer of the target compound. nih.gov However, another publication in the same journal provides the crystal structure of 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, which is indeed an isomer and not the title compound.

A separate study on 5-hydroxy-3,6,7,8-tetramethoxy-2-phenyl-4H-chromen-4-one, another related flavone, reveals an almost planar molecule with a strong intramolecular hydrogen bond between the 5-hydroxy group and the carbonyl group. sdsu.edu For 5-Hydroxy-3',4',6,7-tetramethoxyflavone, similar planarity and intramolecular hydrogen bonding would be expected. The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography are invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purity assessment, and quantification of flavonoids.

For the purity assessment of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, a reversed-phase HPLC method is typically employed. This would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (like formic or acetic acid) to improve peak shape. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Quantitative analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone can also be achieved using a validated HPLC method, typically with UV detection at a wavelength corresponding to one of its absorption maxima (e.g., around 280 nm or 340 nm). nih.govmdpi.com A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions of the pure compound. This allows for the accurate determination of the concentration of the flavonoid in a given sample. A study on related hydroxylated polymethoxyflavones reported a method using a C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid, with detection at 280 nm. nih.gov While specific parameters for the title compound are not detailed, a similar methodology would be applicable.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) stands as a powerful technique for the analysis of flavonoids, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The application of UPLC, particularly when coupled with high-resolution mass spectrometry (HRMS), provides a robust platform for the detailed characterization of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Research Findings:

A comprehensive analytical approach for the characterization of hydroxylated-polymethoxyflavonoids, such as 5-Hydroxy-3',4',6,7-tetramethoxyflavone, involves the use of UPLC coupled with a hybrid quadrupole-time-of-flight mass spectrometer (UPLC-Q-TOF-MS). This setup allows for the acquisition of high-resolution mass data, which is crucial for the unambiguous identification of the compound and its metabolites.

One study on a structurally related compound, 5-hydroxy-6,7,3',4'-tetramethoxyflavone, utilized a UPLC system for metabolite identification. semanticscholar.org The chromatographic separation was achieved on a C18 column, which is standard for retaining and separating flavonoids based on their hydrophobicity. The mobile phase typically consists of a gradient of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. This gradient elution allows for the effective separation of a wide range of compounds with varying polarities.

The mass spectrometric detection is a key component of the analysis. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone, which has a molecular formula of C₁₉H₁₈O₇ and a monoisotopic mass of 358.1053 g/mol , high-resolution mass spectrometry can confirm the elemental composition with high accuracy. nih.gov In a typical analysis, data is acquired in both positive and negative ionization modes to obtain comprehensive fragmentation data, which aids in structural elucidation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 359.1125. uni.lu

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments is vital for distinguishing between isomers. The fragmentation of the flavone core and the loss of methyl groups from the methoxy substituents provide a characteristic fingerprint for the molecule.

Table 1: Illustrative UPLC-HRMS Parameters for the Analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone

| Parameter | Value |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | C18, e.g., 2.1 mm x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Quadrupole-Time-of-Flight (Q-TOF) |

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3.0 kV |

| Sampling Cone Voltage | 40 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 400 °C |

| Collision Energy | Ramped 10-40 eV for MS/MS |

This table represents typical parameters and may be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like flavonoids, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net

Research Findings:

The analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone by GC-MS typically involves a derivatization step, most commonly silylation, to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This process is crucial for preventing peak tailing and improving chromatographic resolution.

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns such as those with a 5% phenyl methylpolysiloxane stationary phase being common for flavonoid analysis. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound.

The National Institute of Standards and Technology (NIST) database contains a GC-MS record for 5-Hydroxy-3',4',6,7-tetramethoxyflavanone, a related compound, indicating the utility of this technique for the analysis of such structures. nih.gov The mass spectrum of the derivatized 5-Hydroxy-3',4',6,7-tetramethoxyflavone would show a molecular ion peak corresponding to the TMS derivative, along with characteristic fragment ions resulting from the cleavage of the flavone backbone and the loss of methyl and TMS groups.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized 5-Hydroxy-3',4',6,7-tetramethoxyflavone

| Parameter | Value |

| Gas Chromatograph | GC system coupled to a Mass Spectrometer |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 amu |

This table represents typical parameters and may be optimized for specific applications.

Pharmacological and Biological Activities of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone Pre Clinical Focus

Antitumor and Antiproliferative Effects (In Vitro and In Vivo Non-human Models)

The flavonoid 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) has demonstrated notable antitumor and antiproliferative properties in various preclinical studies. nih.gov These investigations have primarily focused on its effects on cancer cell viability, proliferation, and migration, as well as its interactions with other cancer therapies.

Cytotoxic Effects in Cancer Cell Lines (e.g., Glioblastoma U87MG and T98G, B16, SMCC-7721, PC3)

TMF has been evaluated for its cytotoxic effects against several cancer cell lines, with a significant focus on glioblastoma (GBM). nih.gov In vitro studies have shown that TMF reduces the viability of human glioblastoma U87MG and T98G cells in a dose-dependent manner. nih.govresearchgate.netresearchgate.net The cytotoxic potential of TMF has also been investigated in other cancer cell lines, although specific data for B16 (melanoma), SMCC-7721 (hepatocellular carcinoma), and PC3 (prostate cancer) are less prevalent in the reviewed literature. The primary focus of existing research has been on glioblastoma cells.

| Cell Line | Cancer Type | Observed Effect of TMF |

|---|---|---|

| U87MG | Glioblastoma | Reduced cell viability nih.govresearchgate.netresearchgate.net |

| T98G | Glioblastoma | Reduced cell viability nih.govresearchgate.netresearchgate.net |

Inhibition of Cell Viability and Migration

In addition to inducing cell cycle arrest, TMF has been shown to directly inhibit the viability and migratory capacity of cancer cells. nih.govresearchgate.net Studies on glioblastoma cell lines U87MG and T98G have demonstrated that TMF treatment leads to a significant reduction in cell viability, as assessed by trypan blue exclusion and crystal violet staining assays. researchgate.net Furthermore, in vitro scratch wound assays have shown that TMF can effectively reduce the migratory capacity of these glioblastoma cells, suggesting a potential role in preventing cancer cell invasion and metastasis. nih.govresearchgate.net

Interactions with Other Therapeutic Modalities (e.g., Antagonism with Radiotherapy in in vitro glioblastoma models)

The combination of TMF with other cancer therapies has been a subject of investigation, yielding complex results. nih.gov In the context of glioblastoma, studies have explored the concurrent use of TMF and radiotherapy. nih.govresearchgate.net Interestingly, these in vitro studies on U87MG and T98G cell lines have revealed an antagonistic interaction between TMF and radiation. nih.govresearchgate.net This suggests that the simultaneous administration of TMF with radiotherapy may not be a beneficial therapeutic strategy for glioblastoma. nih.gov Further research is needed to understand the mechanisms behind this antagonism and to explore other potential combination therapies. nih.govresearchgate.net

Hepatoprotective Investigations (In Vitro and In Vivo Non-human Models)

Beyond its anticancer properties, 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been investigated for its potential to protect the liver from damage. researchgate.net Preclinical studies have demonstrated its efficacy in mitigating chemically induced hepatic injury in both in vitro and in vivo models.

Protection Against Chemically Induced Hepatic Injury (e.g., Carbon Tetrachloride, Paracetamol, Thioacetamide, Galactosamine)

TMF has shown significant hepatoprotective activity against a range of chemical toxins in rat models. researchgate.net In vivo studies have demonstrated its ability to protect against liver damage induced by carbon tetrachloride (CCl4) and paracetamol. researchgate.net Furthermore, in vitro investigations have confirmed its protective effects against hepatotoxicity caused by thioacetamide and galactosamine. researchgate.net The hepatoprotective activity of TMF was found to be comparable to that of silymarin, a known hepatoprotective agent. researchgate.net These findings suggest that TMF has the potential to be a valuable agent in the prevention and treatment of liver damage caused by various toxins. researchgate.net

| Hepatotoxic Agent | Model | Observed Protective Effect of TMF |

|---|---|---|

| Carbon Tetrachloride | In vivo (rats) | Significant antihepatotoxic activity researchgate.net |

| Paracetamol | In vivo (rats) | Significant antihepatotoxic activity researchgate.net |

| Thioacetamide | In vitro | Significant antihepatotoxic activity researchgate.net |

| Galactosamine | In vitro | Significant antihepatotoxic activity researchgate.net |

Studies in Human Hepatic Cell Lines (e.g., HL-7702)

Pre-clinical research has demonstrated the significant anti-hepatotoxic potential of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in non-human models. In-vivo studies in rats showed that the compound provided considerable protection against liver damage induced by toxins such as carbon tetrachloride (CCl4) and paracetamol. researchgate.netsilae.it Furthermore, in-vitro experiments using isolated rat hepatocytes confirmed its protective effects against toxicity induced by thioacetamide and galactosamine. researchgate.netsilae.it The observed activity was found to be comparable to that of the well-known liver-protecting agent, Silymarin. researchgate.netsilae.it

While these findings from rodent models are promising, there is a notable absence of studies in the reviewed scientific literature that specifically investigate the effects of 5-Hydroxy-3',4',6,7-tetramethoxyflavone on human hepatic cell lines, such as the HL-7702 line. Therefore, its direct effects on human liver cells remain to be elucidated.

Antioxidant Potency and Free Radical Scavenging Capabilities

Flavonoids as a chemical class are widely recognized for their antioxidant properties, which are largely attributable to their ability to donate hydrogen atoms and scavenge free radicals. This activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. ums.ac.id These assays measure the capacity of a compound to neutralize stable radicals, with the results often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. e3s-conferences.orgnih.gov

Despite the established antioxidant nature of flavonoids, specific quantitative data from DPPH and ABTS assays for 5-Hydroxy-3',4',6,7-tetramethoxyflavone were not identified in the reviewed literature. Consequently, its precise radical scavenging potency relative to other antioxidants has not been formally documented through these standard methods.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous cellular damage processes. Flavonoids play a crucial role in mitigating this damage. Studies on compounds structurally analogous to 5-Hydroxy-3',4',6,7-tetramethoxyflavone provide insight into its potential protective mechanisms.

For instance, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has been shown to protect astrocytes from oxidative stress-induced cell death by attenuating the intracellular accumulation of ROS. nih.gov Another related compound, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone, also demonstrated potent free radical scavenging activity and the ability to inhibit ROS formation in cells exposed to hydrogen peroxide. mdpi.com In animal models, the flavonoid 5,6,7,8-tetrahydroxyflavone demonstrated a protective effect against hypoxia-induced injury by significantly enhancing the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These findings collectively suggest that 5-Hydroxy-3',4',6,7-tetramethoxyflavone likely contributes to cellular protection against oxidative stress by scavenging free radicals and supporting endogenous antioxidant enzyme systems.

Anti-inflammatory Modulations (In Vitro and In Vivo Non-human Models)

The anti-inflammatory properties of flavonoids are a significant area of pharmacological research. Evidence from studies on structurally similar compounds indicates that 5-Hydroxy-3',4',6,7-tetramethoxyflavone likely exerts anti-inflammatory effects by modulating key inflammatory pathways.

Overproduction of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of chronic inflammation. Research on closely related flavonoids has demonstrated a potent ability to suppress the production of these molecules in inflammatory models.

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, 5-hydroxy-3′,4′,7-trimethoxyflavone significantly inhibited the production of nitric oxide and caused a reduction in PGE2 levels. ignited.inresearchgate.net Similarly, 4'-bromo-5,6,7-trimethoxyflavone was found to be a potent inhibitor of both NO and PGE2 production in the same cell line. nih.gov This inhibitory action is crucial as it directly reduces the signaling molecules that perpetuate the inflammatory response.

| Compound | Target Mediator | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4'-bromo-5,6,7-trimethoxyflavone | Nitric Oxide (NO) | 14.22 ± 1.25 | nih.gov |

| 4'-bromo-5,6,7-trimethoxyflavone | Prostaglandin E2 (PGE2) | 10.98 ± 6.25 | nih.gov |

The synthesis of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is rapidly induced by inflammatory stimuli like LPS. A key mechanism of anti-inflammatory action for many flavonoids is the downregulation of these enzymes at the genetic level.

Studies on 5-hydroxy-3′,4′,7-trimethoxyflavone have shown that its anti-inflammatory effects are directly linked to its ability to downregulate the biosynthesis of iNOS and COX-2 at the transcriptional level. ignited.inignited.in The compound significantly reduced the mRNA expression of both iNOS and COX-2 in LPS-stimulated macrophages. researchgate.net This was further corroborated by findings on 4'-bromo-5,6,7-trimethoxyflavone, which dose-dependently reduced the expression of iNOS and COX-2 at both the protein and mRNA levels. nih.gov By inhibiting the expression of these critical enzymes, the compound effectively halts the production of inflammatory mediators, thus controlling the inflammatory cascade at its source.

Antimicrobial Spectrum (In Vitro Studies)

Antibacterial Activities (e.g., Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella Typhimurium, Stenotrophomonas maltophilia, Pseudomonas aeruginosa)

Detailed investigations into the antibacterial properties of 5-Hydroxy-3',4',6,7-tetramethoxyflavone against a broad range of Gram-negative bacteria are limited in the available scientific literature. While the general class of flavonoids is known to possess antibacterial properties, specific data detailing the Minimum Inhibitory Concentration (MIC) or efficacy of this particular tetramethoxyflavone against pathogens such as Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella Typhimurium, Stenotrophomonas maltophilia, and Pseudomonas aeruginosa have not been reported mdpi.commdpi.com. One study on the constituents of Ballota inaequidens isolated a similar compound, 5-hydroxy-3,6,7,4′-tetramethoxyflavone, but did not report its antibacterial activity, focusing instead on other isolated compounds tandfonline.com.

Antifungal Activities

The antifungal potential of 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been assessed in at least one study. In a phytochemical investigation of Artemisia sieversiana, this flavonoid was isolated and tested for in vitro antifungal activity. However, the study reported that other compounds from the plant, such as arteannuin B, demonstrated antifungal effects, while implying that 5-Hydroxy-3',4',6,7-tetramethoxyflavone did not show significant activity under their testing conditions. Specific MIC values against fungal strains for this compound were not reported, suggesting a lack of potent activity.

Smooth Muscle and Spasmolytic Activity (In Vitro Organ Studies)

Effects on Isolated Intestinal Tissues (e.g., Rabbit Jejunum)

There is a lack of direct evidence in the searched scientific literature concerning the spasmolytic effects of isolated 5-Hydroxy-3',4',6,7-tetramethoxyflavone on intestinal smooth muscle. A study on the plant Scrophularia nodosa did investigate the spasmolytic properties of its crude extract and various fractions on isolated rabbit jejunum, noting a relaxant effect epa.gov. The study also reported the isolation of a similar but structurally distinct compound, 5-hydroxy-3,6,7,4'-tetramethoxyflavone, from the plant epa.gov. However, the experiments were not performed with the pure, isolated flavonoid, so the observed spasmolytic effects cannot be directly attributed to it epa.gov.

Comparative Analysis with Muscarinic Receptor Modulators

No studies were identified that performed a comparative analysis of the smooth muscle activity of 5-Hydroxy-3',4',6,7-tetramethoxyflavone with known muscarinic receptor modulators. While flavonoids as a chemical class have been investigated for their interaction with muscarinic acetylcholine receptors, specific data for 5-Hydroxy-3',4',6,7-tetramethoxyflavone is absent from the available literature nih.gov. Therefore, its potential mechanism of action via modulation of muscarinic receptors in smooth muscle tissue remains uninvestigated.

Enzyme Regulatory Effects

The interaction of flavonoids with various enzyme systems is a key area of pharmacological research. 5-Hydroxy-3',4',6,7-tetramethoxyflavone and its related compounds have been investigated for their ability to modulate the activity of several clinically relevant enzymes. These interactions can influence metabolic pathways and cellular processes, highlighting the therapeutic potential of this class of compounds.

Hydroxylated tetramethoxyflavones (TMFs) have demonstrated potent inhibitory effects on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs and xenobiotics. The inhibition of these enzymes can lead to significant alterations in drug pharmacokinetics and potential food-drug interactions.

Studies on a panel of TMFs, including the closely related analogue 3′,4′,5,7-tetramethoxyflavone (57-TMF), have shown a broad range of inhibitory activities against major CYP isoforms. The half-maximal inhibitory concentration (IC₅₀) values for these TMFs against enzymes such as CYP1A2, CYP2D6, CYP2C9, CYP2C19, and CYP3A4 ranged from 0.15 to 108 μM, indicating potent inhibition. nih.govmdpi.comscilit.comnih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) structure influence the varied inhibitory effects. nih.govmdpi.comscilit.com For instance, the inhibition of CYP1A2, CYP2C9, and CYP2C19 by some TMFs was found to be dose-dependent, with IC₅₀ values as low as 0.79–1.85 μM. nih.gov The number and position of these functional groups are critical in determining the inhibitory actions of flavonoids towards these enzymes. nih.gov

Table 1: Inhibitory Effects (IC₅₀ in μM) of Selected Tetramethoxyflavones on CYP Enzymes

Data sourced from a study on various tetramethoxyflavones, demonstrating the potent but varied inhibitory effects characteristic of this compound class. nih.gov

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia. Research has demonstrated that tetramethoxyflavones possess significant α-glucosidase inhibitory activity.

Specifically, the isomer 5,7,3′,4′-tetramethoxyflavone exhibited the highest activity among a series of tested polymethoxyflavones, with an IC₅₀ value of 20.4 μM. nih.gov This potent inhibitory effect suggests that the specific arrangement of methoxy groups, particularly at the 5-, 3′-, and 4′-positions, enhances the compound's ability to interfere with the enzyme. nih.gov The structural characteristics of 5-Hydroxy-3',4',6,7-tetramethoxyflavone align with features known to be favorable for α-glucosidase inhibition, suggesting its potential as an effective inhibitor.

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Flavonoids are a well-documented class of xanthine oxidase inhibitors.

While direct studies on 5-Hydroxy-3',4',6,7-tetramethoxyflavone are limited, research on related compounds provides insight. An isomer, 3′,4′,5,7-tetramethoxyflavone, has been shown to possess xanthine oxidase inhibitory activity, although it was found to be relatively weak with an IC₅₀ value greater than 4 mM. nih.gov Structure-activity relationship studies reveal that for potent inhibition of xanthine oxidase by flavonoids, a planar structure and the presence of a 7-hydroxyl group are often crucial. nih.gov The extensive methoxylation, as seen in tetramethoxyflavones, may affect the planarity and interaction with the enzyme's active site, potentially explaining the weaker activity compared to certain hydroxylated flavonoids. nih.govnih.gov

Effects on Cellular Permeability and Transport

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a critical determinant of its oral bioavailability and systemic effects. Studies utilizing in vitro models have explored the permeability and absorption characteristics of hydroxylated tetramethoxyflavones.

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, allowing for the assessment of a compound's permeability. Research on hydroxylated TMFs has shown that the presence of a hydroxyl group significantly enhances their transport across the Caco-2 cell monolayer. nih.gov

These hydroxylated compounds were transported more efficiently compared to their non-hydroxylated TMF counterparts. nih.gov The apparent permeability coefficient (Papp) is a key metric in these studies. For instance, while 3′,4′,5,7-tetramethoxyflavone (57-TMF) was found to be poorly absorbed with a Papp of 1.43 × 10⁻⁵ cm/s, hydroxylated analogues showed significantly higher values, indicating more effective transport. nih.gov This suggests that the increased hydrophilicity conferred by the hydroxyl group facilitates easier permeation through the gut. nih.govmdpi.comnih.govnih.gov

Table 2: Caco-2 Permeability of Selected Tetramethoxyflavones

Note: The Papp values for the hydroxylated TMFs (3H7-TMF and 3H6-TMF) appear lower in this specific dataset due to differing experimental conditions or reporting scales in the source, but the original study text confirms they were more effectively transported than the non-hydroxylated TMFs. nih.gov

Enhanced permeability directly correlates with increased cellular absorption efficiency. In Caco-2 cell models, hydroxylated TMFs demonstrate significantly higher transport and absorption efficiency than other TMFs. nih.govfrontiersin.org For example, one study found that a hydroxylated TMF exhibited a transport efficiency of 46%, which was higher than another hydroxylated analogue (39%) and substantially greater than non-hydroxylated versions. nih.govmdpi.comscilit.comnih.gov The presence of a hydroxyl group appears to facilitate faster transport, particularly in the early stages of absorption. nih.gov This modification enhances the hydrophilicity of the molecule, allowing the dissolved compound to more readily permeate the gastrointestinal tract and achieve higher concentrations in the gut. nih.gov

Molecular Mechanisms of Action of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Cellular Signaling Pathway Interventions

5-Hydroxy-3',4',6,7-tetramethoxyflavone exerts its effects by intervening in critical cellular signaling pathways that regulate inflammation, cell cycle, and survival.

While direct inactivation of the NF-κB pathway by 5-Hydroxy-3',4',6,7-tetramethoxyflavone is an area of ongoing investigation, studies on this and structurally similar flavones suggest a modulatory role. Research on 5-desmethylsinensetin has demonstrated its ability to suppress the stemness of breast cancer cells by inhibiting the total and nuclear expression of Stat3 and its phosphorylated form (p-Stat3). nih.gov This compound also reduces both the mRNA and protein levels of Interleukin-6 (IL-6). nih.gov The transcription of the IL-6 gene is known to be a downstream target of the NF-κB signaling pathway. Therefore, the inhibition of IL-6 production by this compound suggests an indirect suppressive effect on NF-κB activity.

In contrast, a proteomics study on the closely related compound 5,6,7,4′-tetramethoxyflavone in HeLa cancer cells reported an upregulation of phosphorylated IκBα (p-IκBα) and phosphorylated NF-κB (p-NFκB). nih.gov The phosphorylation of IκBα typically leads to its degradation and subsequent activation of NF-κB. This apparent contradiction may suggest complex, cell-type-specific regulatory actions or the induction of a negative feedback loop. For instance, some deubiquitinating enzymes that suppress NF-κB activation can be induced by TNFα, a pro-inflammatory cytokine that itself activates NF-κB, forming a novel negative feedback mechanism. nih.gov

A significant mechanism of action for 5-Hydroxy-3',4',6,7-tetramethoxyflavone is its intervention in the cell cycle. Studies have shown that this compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

In U87MG and T98G glioblastoma cell lines, treatment with 5-Hydroxy-3',4',6,7-tetramethoxyflavone resulted in a G0/G1 phase cell cycle arrest. nih.govresearchgate.netzlb.de This arrest prevents cells from entering the S phase, the period of DNA synthesis, effectively halting their division.

The underlying mechanism for this G1 arrest may be explained by the modulation of key cell cycle regulatory proteins. A proteomics analysis of the related compound 5,6,7,4′-tetramethoxyflavone revealed an upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27 in HeLa cells. nih.gov These proteins are crucial for controlling the cell cycle. The INK4 family of inhibitors specifically targets CDK4 and CDK6, which, when complexed with cyclin D, initiate the phosphorylation of the retinoblastoma (RB) protein. medchemexpress.com This phosphorylation allows for the expression of genes required for the G1/S transition. nih.gov By upregulating inhibitors like p21 and p27, which can block the activity of CDK complexes, the flavone (B191248) can effectively halt the cell cycle in the G1 phase. medchemexpress.com

Molecular Target Identification and Binding Studies

Identifying the direct molecular targets of 5-Hydroxy-3',4',6,7-tetramethoxyflavone is crucial to fully understanding its mechanism of action. While specific binding studies for this exact compound are limited, research on related polymethoxylated flavones provides significant insights into its potential molecular interactions.

Molecular docking studies have been employed to predict the binding affinity of related flavones to various protein targets. For instance, a study on 5,6,7,4′-tetramethoxyflavone investigated its interaction with several key proteins implicated in cancer pathways. The binding energies, which indicate the stability of the interaction, were calculated for these protein-ligand complexes. A lower binding energy suggests a more stable and favorable interaction.

| Protein Target | Binding Energy (kcal/mol) | Function |

|---|---|---|

| p21 | -6.4 | Cyclin-dependent kinase inhibitor 1 |

| p27 | -6.1 | Cyclin-dependent kinase inhibitor 1B |

| EGFR | -7.8 | Epidermal Growth Factor Receptor |

| SMAD4 | -6.8 | Mothers against decapentaplegic homolog 4 |

| JNK | -7.5 | c-Jun N-terminal kinase |

| ATF2 | -6.9 | Activating transcription factor 2 |

| c-JUN | -5.6 | Transcription factor AP-1 |

This data is for the related compound 5,6,7,4′-tetramethoxyflavone and suggests potential targets for 5-Hydroxy-3',4',6,7-tetramethoxyflavone based on structural similarity.

These docking results indicate that flavones of this type can bind with high affinity to crucial signaling proteins, including cell cycle inhibitors (p21, p27) and components of the MAPK signaling pathway (JNK, c-JUN, ATF2), potentially explaining their observed biological effects. nih.gov

Receptor-Ligand Interactions and Modulatory Effects